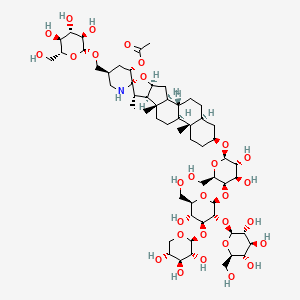
Esculeoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esculeoside A is a steroid saponin that is spirosolane-3,23,27-triol in which the hydroxy group at position 23 is acetylated and the hydroxy groups at positions 3 and 27 are glycosylated by lycotetraosyl and a beta-D-glucopyranosyl moieties respectively. Isolated from the fruits of Lycopersicon esculentum, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a saponin, a steroid alkaloid, an azaspiro compound, an oxaspiro compound and a steroid saponin.
Aplicaciones Científicas De Investigación
Cholesterol and Lipid Metabolism
Mechanism of Action
Esculeoside A has been shown to significantly reduce serum cholesterol levels, triglycerides, and low-density lipoprotein (LDL) cholesterol in apoE-deficient mice. This effect is attributed to its ability to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. The administration of this compound resulted in a reduction of atherosclerotic lesions without any detectable side effects, indicating its potential as a lipid-lowering agent .
Case Study
In a study where apoE-deficient mice were administered 100 µg/kg/day of this compound for 90 days, total cholesterol levels decreased by approximately 25%, while LDL and triglyceride levels dropped by around 25% and 45%, respectively. Pathological analysis revealed a significant reduction in the area of atherosclerosis compared to control groups .
Anti-Inflammatory Effects
Therapeutic Potential
this compound exhibits anti-inflammatory properties by inhibiting hyaluronidase activity, an enzyme associated with inflammation. This inhibition is crucial for developing treatments for allergic diseases such as atopic dermatitis. In experimental models, treatment with this compound led to significant reductions in skin inflammation and histopathological changes associated with dermatitis .
Research Findings
Zhou et al. demonstrated that this compound inhibited hyaluronidase activity in vitro in a concentration-dependent manner. Additionally, when administered to mice with induced dermatitis, it significantly decreased clinical scores and inflammatory cell infiltration in the skin .
Cardioprotection
Diabetic Cardiomyopathy
Recent studies have revealed that this compound may protect against diabetic cardiomyopathy by mitigating oxidative stress and inflammation. In streptozotocin-treated rats, administration of this compound reduced fibrosis and improved cardiac function by attenuating inflammatory responses .
Immunomodulatory Effects
Dendritic Cell Functionality
this compound has been shown to impair the maturation of dendritic cells (DCs), which play a pivotal role in immune responses. It inhibits the production of pro-inflammatory cytokines such as IL-12 and TNF-α during LPS-induced DC maturation. This suggests that this compound could be utilized in therapies aimed at modulating immune responses .
Experimental Insights
In vitro studies indicated that treatment with this compound decreased the endocytic capacity of LPS-activated DCs while also suppressing TLR4 signaling pathways involved in immune activation .
Comparative Analysis of Biological Activities
Propiedades
Fórmula molecular |
C58H95NO29 |
|---|---|
Peso molecular |
1270.4 g/mol |
Nombre IUPAC |
[(1R,2S,3'S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate |
InChI |
InChI=1S/C58H95NO29/c1-21-36-30(88-58(21)35(79-22(2)64)11-23(14-59-58)19-77-51-45(74)41(70)38(67)31(15-60)81-51)13-28-26-6-5-24-12-25(7-9-56(24,3)27(26)8-10-57(28,36)4)80-53-47(76)43(72)48(34(18-63)84-53)85-55-50(87-54-46(75)42(71)39(68)32(16-61)82-54)49(40(69)33(17-62)83-55)86-52-44(73)37(66)29(65)20-78-52/h21,23-55,59-63,65-76H,5-20H2,1-4H3/t21-,23-,24-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48-,49-,50+,51+,52-,53+,54-,55-,56-,57-,58-/m0/s1 |
Clave InChI |
VSQBWNYALURFOT-ZSFCQSFNSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@]11[C@H](C[C@@H](CN1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C |
Sinónimos |
esculeoside A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















